Thalidomide-NH-amido-C6-NH2 (hydrochloride)
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Overview
Description
Thalidomide-NH-amido-C6-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-C6-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process . The specific steps and conditions may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C6-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically produced in controlled environments to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified versions of the original compound .
Scientific Research Applications
Thalidomide-NH-amido-C6-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Thalidomide-NH-amido-C6-NH2 (hydrochloride) involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the selective degradation of target proteins by the ubiquitin-proteasome system. The compound acts as a bridge, bringing the target protein and the E3 ligase complex into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C6-NH2 hydrochloride: Another synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.
Thalidomide-NH-C5-NH2 hydrochloride: A similar compound with a different linker structure.
Uniqueness
Thalidomide-NH-amido-C6-NH2 (hydrochloride) is unique due to its specific linker structure, which provides distinct binding properties and degradation efficiency compared to other similar compounds . Its ability to selectively degrade target proteins makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C21H28ClN5O5 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C21H27N5O5.ClH/c22-10-3-1-2-4-11-23-17(28)12-24-14-7-5-6-13-18(14)21(31)26(20(13)30)15-8-9-16(27)25-19(15)29;/h5-7,15,24H,1-4,8-12,22H2,(H,23,28)(H,25,27,29);1H |
InChI Key |
PZBOJMZTBVXGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCN.Cl |
Origin of Product |
United States |
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